3-(2-Oxopropyl)thiazolidine-2,4-dione
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Overview
Description
3-(2-Oxopropyl)thiazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thiazolidine-2,4-dione scaffold in various bioactive molecules makes it a valuable structure for drug development and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxopropyl)thiazolidine-2,4-dione typically involves the reaction of thiourea with chloroacetic acid, followed by cyclization . This process can be optimized using various catalysts and solvents to improve yield and selectivity . For example, deep eutectic solvents have been employed to facilitate the synthesis, acting both as solvents and catalysts . Additionally, microwave irradiation and sonochemistry have been explored as green chemistry approaches to enhance the efficiency of the synthesis .
Industrial Production Methods: Industrial production of thiazolidine-2,4-dione derivatives often involves large-scale reactions using environmentally friendly methods. The use of reusable catalysts and solvent-free conditions are preferred to minimize waste and reduce environmental impact . Techniques such as nano-catalysis and multicomponent reactions are also employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Oxopropyl)thiazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as carbonyl and thiazolidine rings, which are reactive under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols, which react with the carbonyl groups under acidic or basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidine derivatives with altered functional groups . Substitution reactions typically result in the formation of new thiazolidine derivatives with various substituents at the nitrogen or sulfur atoms .
Scientific Research Applications
3-(2-Oxopropyl)thiazolidine-2,4-dione has a wide range of scientific research applications due to its versatile chemical structure and biological activities . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an antimicrobial, antioxidant, and hypoglycemic agent . The compound’s ability to modulate various biological pathways makes it a valuable tool for drug discovery and development .
Mechanism of Action
The biological effects of 3-(2-Oxopropyl)thiazolidine-2,4-dione are primarily mediated through its interaction with specific molecular targets and pathways . For instance, it can activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism . Additionally, the compound can inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) .
Comparison with Similar Compounds
3-(2-Oxopropyl)thiazolidine-2,4-dione can be compared with other thiazolidine derivatives, such as thiazolidine-2,4-dione and its analogues . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications . For example, thiazolidine-2,4-dione derivatives are known for their hypoglycemic activity, while other analogues may exhibit enhanced antimicrobial or anti-inflammatory properties . The unique combination of functional groups in this compound makes it a distinct and valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-(2-oxopropyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-4(8)2-7-5(9)3-11-6(7)10/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNSXRFEVMYZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)CSC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522144 |
Source
|
Record name | 3-(2-Oxopropyl)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30522144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88419-03-8 |
Source
|
Record name | 3-(2-Oxopropyl)-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30522144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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